molecular formula C8H3ClF4O B1302128 5-Fluoro-2-(trifluoromethyl)benzoyl chloride CAS No. 216144-70-6

5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Cat. No. B1302128
M. Wt: 226.55 g/mol
InChI Key: VHTVVTDYYXQDHS-UHFFFAOYSA-N
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Patent
US09375012B2

Procedure details

Oxalyl chloride (1.23 ml, 14.24 mmol) was added dropwise to a solution of 5-fluoro 2-trifluoromethyl benzoic acid (1 gm, 4.81 mmol) in HPLC grade DCM (15 ml), containing DMAP. The reaction mixture was heated to 50° C. for 40 min. The reaction mass was cooled to room temperature and solvent evaporated to dryness under a nitrogen atmosphere to get crude 5-fluoro 2-trifluoromethyl benzoyl chloride.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]1[CH:9]=C[C:11]([C:17]([F:20])([F:19])[F:18])=[C:12]([CH:16]=1)C(O)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[F:7][C:8]1[CH:16]=[CH:12][C:11]([C:17]([F:20])([F:19])[F:18])=[C:1]([CH:9]=1)[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
solvent evaporated to dryness under a nitrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)Cl)C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.